molecular formula C29H38N4O6S B1212216 Procaine penicillin G CAS No. 54-35-3

Procaine penicillin G

Cat. No.: B1212216
CAS No.: 54-35-3
M. Wt: 570.7 g/mol
InChI Key: WHRVRSCEWKLAHX-LQDWTQKMSA-N
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Description

Procaine penicillin G is an antibiotic that is used to treat bacterial infections. It is a combination of procaine and penicillin G, which is a type of beta-lactam antibiotic. This antibiotic is used to treat a variety of infections, including strep throat, syphilis, and pneumonia.

Scientific Research Applications

1. Pharmacokinetics and Food Safety

Procaine penicillin G is used in dairy cows through intramuscular (IM) and intramammary (IMM) administrations. Physiologically based pharmacokinetic (PBPK) models predict withdrawal intervals and tissue residues of drugs in food animals for food safety. A study by Li, Gehring, Riviere, and Lin (2018) established a PBPK model for penicillin G in dairy cows, predicting tissue and milk residues accurately. This model assists in predicting milk discard intervals following extralabel use through IM and IMM administrations (Li, M., Gehring, R., Riviere, J. E., & Lin, Z., 2018).

2. Veterinary Medicine

In a study by Taponen et al. (2003), the efficacy of intramammary treatments containing this compound alone or combined with neomycin in treating bovine clinical mastitis caused by gram-positive bacteria susceptible to penicillin G was investigated. The study found equal cure rates for both treatments, suggesting that adding neomycin does not increase efficacy over penicillin G alone in this context (Taponen, S., Dredge, K., Henriksson, B., Pyyhtiä, A., Suojala, L., Junni, R., Heinonen, K., & Pyörälä, S., 2003).

3. Environmental Impact

A study by Bownik, Ślaska, Bochra, Gumieniak, and Gałek (2019) investigated the influence of procaine penicillin on the swimming behaviour and physiological activity of Daphnia magna, a freshwater invertebrate. The study observed reductions in swimming activity, oxygen consumption, heart rate, and thoracic limb movement in Daphnia exposed to procaine penicillin, indicating potential environmental impacts in aquaculture facilities with intensive antibiotic treatment (Bownik, A., Ślaska, B., Bochra, J., Gumieniak, K., & Gałek, K., 2019).

Mechanism of Action

Target of Action

Procaine Penicillin G primarily targets the penicillin-binding proteins (PBPs) on the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for the survival and multiplication of bacteria .

Mode of Action

This compound is a combination of naturally occurring benzylpenicillin (penicillin G) and the local anesthetic agent procaine . Once administered by deep intramuscular injection, it is slowly absorbed into the circulation and hydrolyzed to benzylpenicillin . The penicillin G then attaches to the PBPs and inhibits the transpeptidation enzyme that crosslinks the peptide chains attached to the backbone of the peptidoglycan . This interaction disrupts the synthesis of the bacterial cell wall, rendering it osmotically unstable .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the biosynthesis of the bacterial cell wall . By inhibiting the transpeptidation enzyme, the drug prevents the crosslinking of peptide chains, a critical step in the formation of the cell wall’s peptidoglycan layer . This disruption in the cell wall synthesis leads to osmotic instability and eventually, the death of the bacterium .

Pharmacokinetics

This compound is a poorly soluble salt form of penicillin, administered by deep intramuscular injection . It is slowly absorbed into the circulation and hydrolyzed to benzylpenicillin . The drug is used where prolonged exposure to benzylpenicillin at a low concentration is required . The elimination phase half-lives of penicillin G were found to be 24.7 hours after administration of this compound .

Result of Action

The primary result of this compound’s action is the bactericidal effect against penicillin-susceptible microorganisms . By inhibiting the biosynthesis of cell-wall peptidoglycan, the drug renders the bacterial cell wall osmotically unstable, leading to the death of the bacterium .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of meningeal inflammation can affect the drug’s penetration into the central nervous system . Additionally, the drug’s absorption and efficacy can be influenced by the site of intramuscular injection and the patient’s physiological condition .

Safety and Hazards

Procaine Penicillin G may cause allergic reactions in susceptible individuals. It may cause skin irritation, serious eye irritation, and allergy or asthma symptoms if inhaled . It may also cause kidney effects and is toxic to reproduction . Side effects include pain at the site of injection, blood clotting problems, seizures, and allergic reactions including anaphylaxis .

Biochemical Analysis

Biochemical Properties

Procaine penicillin G plays a crucial role in biochemical reactions by inhibiting the synthesis of bacterial cell walls. Penicillin G, the active component, binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, inhibiting the transpeptidation enzyme that crosslinks the peptide chains attached to the backbone of the peptidoglycan . This action renders the bacterial cell wall osmotically unstable, leading to cell lysis and death. Procaine, on the other hand, acts as a local anesthetic, reducing pain at the injection site .

Cellular Effects

This compound affects various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis, leading to cell death. This disruption also affects cell signaling pathways and gene expression related to cell wall synthesis and repair . In mammalian cells, procaine acts as a local anesthetic by blocking sodium channels, which inhibits nerve impulse conduction and reduces pain sensation .

Molecular Mechanism

The molecular mechanism of this compound involves the hydrolysis of procaine benzylpenicillin into penicillin G once it is released from the injection site . Penicillin G then binds to penicillin-binding proteins on the bacterial cell wall and inhibits the transpeptidation enzyme, preventing the crosslinking of peptide chains in the peptidoglycan layer . This inhibition leads to the weakening and eventual lysis of the bacterial cell wall. Procaine exerts its effects by blocking voltage-sensitive sodium channels, preventing the generation and conduction of nerve impulses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is slowly absorbed from the injection site and hydrolyzed to penicillin G, providing prolonged exposure to the antibiotic . The stability and degradation of this compound are influenced by factors such as temperature and pH. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to sustained antibacterial activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively treats bacterial infections without causing significant adverse effects . At higher doses, toxic effects such as seizures and central nervous system abnormalities have been observed due to the procaine component . Threshold effects have been noted, with higher doses required to achieve bactericidal concentrations in certain infections .

Metabolic Pathways

This compound is involved in several metabolic pathways. Procaine is rapidly hydrolyzed by plasma esterases to nontoxic metabolites, primarily para-aminobenzoic acid (PABA) and diethylaminoethanol . Penicillin G is predominantly cleared via renal elimination, with approximately 60-90% excreted in the urine within 24 to 36 hours . The metabolic pathways of penicillin G involve its binding to serum proteins and subsequent renal excretion .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. Following intramuscular injection, the compound is slowly absorbed into the circulation and hydrolyzed to penicillin G . Penicillin G is then distributed throughout the body, with approximately 60% bound to serum proteins . The drug is predominantly cleared via renal elimination, with tubular secretion playing a significant role in its excretion .

Subcellular Localization

The subcellular localization of this compound is primarily within the bacterial cell wall, where penicillin G binds to penicillin-binding proteins and inhibits cell wall synthesis . In mammalian cells, procaine localizes to the nerve cell membranes, where it blocks sodium channels and inhibits nerve impulse conduction

Properties

IUPAC Name

2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S.C13H20N2O2/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);5-8H,3-4,9-10,14H2,1-2H3/t11-,12+,14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRVRSCEWKLAHX-LQDWTQKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883227
Record name Benzylpenicillin procaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

570.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Slightly soluble
Record name Procaine benzylpenicillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09320
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Procaine benzylpenicillin is hydrolyzed into penicillin G once it is released from the injection site. Penicillin G attaches to the penicillin-binding proteins on bacterial cell wall and inhibit the transpeptidation enzyme that crosslinks the peptide chains attached to the backbone of the peptidoglycan. The final bactericidal event involves the inactivation of an inhibitor of autolytic enzymes in the cell wall, leading to lysis of the bacterium.
Record name Procaine benzylpenicillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09320
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

54-35-3
Record name Penicillin G procaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Penicillin G Procaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Procaine benzylpenicillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09320
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Benzylpenicillin procaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PENICILLIN G PROCAINE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LW5K9CIR1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does procaine penicillin G exert its antibacterial effect?

A: this compound, like other beta-lactam antibiotics, targets bacterial cell wall synthesis. [, , , , ] It inhibits transpeptidases, enzymes crucial for peptidoglycan cross-linking, ultimately leading to bacterial cell death. [, , , , ]

Q2: What is the significance of minimum inhibitory concentration (MIC) in the context of this compound?

A: The MIC represents the lowest concentration of an antibiotic required to inhibit the growth of a particular bacterium. [] Determining the MIC of this compound against specific pathogens is crucial to guide appropriate dosing regimens and ensure treatment efficacy. [, ]

Q3: Has this compound demonstrated efficacy against Streptococcus mutans, a bacterium implicated in dental caries?

A: An in vitro study investigated the antibacterial effect of coconut oil on Streptococcus mutans ATCC 25175, employing this compound as a positive control. [] The findings revealed that all tested concentrations of coconut oil exhibited inhibitory action against the bacterium. [] While this study highlights the antibacterial potential of coconut oil, it also confirms the efficacy of this compound against Streptococcus mutans in an experimental setting. []

Q4: What is the molecular formula and weight of this compound?

A: this compound has the molecular formula C13H20N2O4S·C7H16N2O2 and a molecular weight of 588.72 g/mol. [, ]

Q5: What analytical methods are commonly employed to quantify this compound in various matrices?

A: High-performance liquid chromatography (HPLC) serves as a primary method for quantifying this compound in biological samples, including plasma and tissues. [, , , ] Additionally, microbiological assays utilizing Bacillus stearothermophilus as a test organism are widely used to determine penicillin G concentrations in milk. [, ] Spectrophotometric techniques, particularly second-derivative spectrophotometry, provide alternative methods for analyzing this compound in pharmaceutical formulations. [, ]

Q6: What are the primary routes of administration for this compound, and how do they influence its pharmacokinetic profile?

A: this compound is primarily administered intramuscularly (IM) or subcutaneously (SC). [, , , , , ] The route of administration significantly impacts its absorption rate and duration of action. IM injections generally result in faster absorption and higher peak plasma concentrations compared to SC injections. []

Q7: How is this compound metabolized in the body?

A: this compound is hydrolyzed in the body, primarily in the plasma, to yield penicillin G and procaine. [, ] The procaine component is further metabolized by plasma esterases into p-aminobenzoic acid (PABA) and diethylaminoethanol. []

Q8: Does the concurrent administration of probenecid influence the pharmacokinetics of this compound?

A: Yes, probenecid is known to elevate and prolong serum penicillin G levels by competitively inhibiting its renal tubular secretion. [, , , ] This interaction forms the basis for combining probenecid with this compound in treating certain infections, enhancing its efficacy. [, , ]

Q9: What are the potential adverse effects associated with this compound administration?

A: While generally safe, this compound can cause allergic reactions ranging from mild hypersensitivity to severe anaphylaxis in susceptible individuals. [, , , , ] Furthermore, a rare but serious adverse effect known as Hoigne syndrome, characterized by acute psychological and neurological manifestations, has been reported, potentially linked to inadvertent intravenous administration or individual variations in procaine metabolism. [, , , ]

Q10: Has bacterial resistance emerged as a significant concern regarding this compound treatment?

A: The emergence of penicillin-resistant strains, particularly penicillinase-producing Neisseria gonorrhoeae (PPNG), poses a significant challenge in treating gonorrhea. [, , ] Resistance mechanisms often involve the production of beta-lactamases, enzymes that inactivate penicillin. [, , ] Treatment strategies in regions with high PPNG prevalence involve combining this compound with other antibiotics, such as Augmentin, or exploring alternative treatment options like spectinomycin hydrochloride or tetracycline. [, ]

Q11: Are there specific concerns regarding penicillin G residues in livestock products following this compound administration?

A: The presence of penicillin G residues in meat and milk poses potential risks to human health, including allergic reactions and the development of antibiotic resistance. [, , , , ] Extensive research has been conducted to establish appropriate withdrawal periods following this compound treatment in various livestock species to ensure food safety and minimize consumer exposure to antibiotic residues. [, , , , ]

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